molecular formula C17H19NO2 B472958 2-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acetamide CAS No. 487035-80-3

2-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No.: B472958
CAS No.: 487035-80-3
M. Wt: 269.34g/mol
InChI Key: NLNQZNNOWHAXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acetamide is an organic compound with the molecular formula C17H19NO2 It is characterized by the presence of a naphthalene ring, an oxolane ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acetamide typically involves the reaction of 2-naphthylacetic acid with oxolane-2-methanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Naphthalene-2-carboxylic acid or 2-naphthyl ketone.

    Reduction: 2-naphthalen-1-yl-N-(oxolan-2-ylmethyl)amine.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Naphthyl)acetamide: Similar structure but lacks the oxolane ring.

    2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide: Contains a tetrazole ring instead of the acetamide group.

Uniqueness

2-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acetamide is unique due to the presence of both the naphthalene and oxolane rings, which confer distinct chemical and biological properties

Properties

CAS No.

487035-80-3

Molecular Formula

C17H19NO2

Molecular Weight

269.34g/mol

IUPAC Name

2-naphthalen-1-yl-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C17H19NO2/c19-17(18-12-15-8-4-10-20-15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-3,5-7,9,15H,4,8,10-12H2,(H,18,19)

InChI Key

NLNQZNNOWHAXNU-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)CC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CC(OC1)CNC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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